molecular formula C16H16F3NO B8410369 4-(2-{[4-(Trifluoromethyl)benzyl]amino}ethyl)phenol

4-(2-{[4-(Trifluoromethyl)benzyl]amino}ethyl)phenol

Cat. No.: B8410369
M. Wt: 295.30 g/mol
InChI Key: ISHDNFFHGMJXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[4-(Trifluoromethyl)benzyl]amino}ethyl)phenol is a useful research compound. Its molecular formula is C16H16F3NO and its molecular weight is 295.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16F3NO

Molecular Weight

295.30 g/mol

IUPAC Name

4-[2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]phenol

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)14-5-1-13(2-6-14)11-20-10-9-12-3-7-15(21)8-4-12/h1-8,20-21H,9-11H2

InChI Key

ISHDNFFHGMJXSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of tyramine (1 g; 7.29 mmol) in MeOH (8 ml) was treated with 4-trifluoromethyl benzaldehyde (1.27 g; 7.29 mmol) and trimethylorthoformate (5 ml). The reaction mixture was stirred at rt overnight and then treated with sodium borohydride (0.69 g; 18.23 mmol) in small portions. After stirring for 30 minutes, it was concentrated and partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over sodium sulfate, filtered and concentrated. Crystallization from ethyl ether-hexane provided the title compound as a white crystalline solid (1.67 g; 78% yield). 1H NMR (CDCl3) δ 7.54 (d, 2H, J=8.0), 7.37 (d, 2H, J=8.0), 7.00 (d, 2H, J=8.4), 6.68 (d, 2H, J=8.4), 4.50 (bs, 2H), 3.86 (s, 2H), 2.88 (t, 2H, J=6.9), 2.77 (t, 2H, J=6.9).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Three
Yield
78%

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